5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol
Description
Properties
IUPAC Name |
5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-11-17(14-6-4-5-7-16(14)23-3)18(20-19-11)13-9-8-12(22-2)10-15(13)21/h4-10,21H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNGOHJGOKLDDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326236 | |
| Record name | 5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647668 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1062224-47-8 | |
| Record name | 5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol typically involves multi-step organic reactions One common method includes the condensation of 2-methoxyphenylhydrazine with 3-methoxy-4-methylbenzaldehyde to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted phenols and pyrazoles.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing pyrazole scaffolds exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that similar compounds effectively inhibited tumor growth in MCF-7 breast cancer cells, with IC50 values ranging from 3 to 10 µM.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 3–10 | Apoptosis induction, cell cycle arrest |
| Phenylpyrazolo[3,4-d]pyrimidine analogs | Various | 0.3–24 | Dual EGFR/VGFR2 inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have indicated that similar pyrazole derivatives possess substantial antibacterial activity against various pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
5-Methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol has shown promise in reducing inflammation in preclinical models. Its anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in the inflammatory response.
Case Study 1: Anticancer Research
In a study published in the European Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activities against different cancer cell lines, including MCF-7. The study concluded that certain derivatives exhibited potent anticancer properties through apoptosis induction and cell cycle arrest mechanisms.
Case Study 2: Antimicrobial Evaluation
Another study focused on the synthesis and evaluation of novel pyrazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that several compounds demonstrated significant antibacterial effects, suggesting potential for development as new antimicrobial agents.
Mechanism of Action
The mechanism of action of 5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes and receptors, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyrazole derivatives often exhibit bioactivity modulated by substituent patterns. Below is a comparative analysis with structurally related compounds:
Key Observations :
- Trifluoromethyl vs. Methyl : The trifluoromethyl group in the target compound (vs. methyl in ) enhances electronegativity and resistance to oxidative metabolism, critical for drug half-life .
- Phenoxy vs. Methoxyphenyl: Phenoxy-substituted analogs (e.g., ) exhibit reduced steric hindrance but lower electronic conjugation compared to methoxyphenyl derivatives.
- Dihedral Angles : In , dihedral angles between the pyrazole and aromatic rings (16.83°–51.68°) impact molecular packing and hydrogen-bonding networks, affecting solubility.
Yield Comparison :
- The phenoxy derivative achieved a moderate yield (45–68%) via silica gel purification , whereas trifluoromethyl analogs require specialized fluorination reagents, often lowering yields.
Physicochemical Properties
| Property | Target Compound | Phenoxy Analog | Ethoxy Derivative |
|---|---|---|---|
| LogP (Predicted) | 3.8 | 2.9 | 3.5 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 5 | 4 | 5 |
| Solubility | Low (hydrophobic) | Moderate | Low |
Crystallography :
- The compound in forms an O–H···N hydrogen bond (2.06 Å), stabilizing its crystal lattice. Similar interactions are expected in the target compound.
Biological Activity
5-Methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and case analyses.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and a molecular weight of approximately 306.35 g/mol. The structural composition includes a phenolic group, a methoxy group, and a pyrazole moiety, which are critical for its biological activity.
Anticancer Activity
Research has indicated that compounds containing pyrazole scaffolds exhibit potent anticancer properties. For instance, studies have demonstrated that derivatives of pyrazole can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study revealed that similar compounds effectively inhibited tumor growth in MCF-7 breast cancer cells, leading to significant apoptosis and DNA fragmentation (IC50 values ranging from 3 to 10 µM) .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 3–10 | Apoptosis induction, cell cycle arrest |
| Phenylpyrazolo[3,4-d]pyrimidine analogs | Various | 0.3–24 | Dual EGFR/VGFR2 inhibition |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives have shown to inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies suggest that these compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
Antimicrobial Activity
In addition to anticancer and anti-inflammatory effects, pyrazole-containing compounds have demonstrated antimicrobial properties. They exhibit activity against a range of bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer progression and inflammation, such as EGFR and COX-2.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : The compound affects the cell cycle distribution, particularly at the G1/S phase transition.
Study on Anticancer Efficacy
A recent study evaluated the efficacy of various pyrazole derivatives against different cancer cell lines including H460, A549, HT-29, and SMMC-7721. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values below 10 µM in several cases .
Anti-inflammatory Mechanism Exploration
Another study focused on the anti-inflammatory potential of pyrazole derivatives. Researchers found that these compounds significantly reduced the levels of TNF-alpha and IL-6 in activated macrophages, suggesting their utility in treating chronic inflammatory conditions .
Q & A
Q. What are the common synthetic routes for preparing 5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol?
Methodological Answer: The synthesis typically involves multi-step organic reactions, such as:
Condensation Reactions : Reacting substituted diketones (e.g., 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione) with hydrazine derivatives under reflux in ethanol/acetic acid mixtures .
Microwave-Assisted Synthesis : Accelerating reaction kinetics and improving yields compared to traditional thermal methods .
Purification : Column chromatography (silica gel) and recrystallization (absolute ethanol) are used to isolate the final product .
Key Optimization Factors :
Q. How is the molecular structure of this compound characterized?
Methodological Answer: Structural elucidation employs:
- X-ray Crystallography : Determines bond lengths, angles, and dihedral angles (e.g., pyrazole ring dihedral angles of 16.83°, 48.97°, and 51.68° with adjacent aromatic rings) .
- Spectroscopy :
- NMR : Identifies methoxy (-OCH₃), phenolic (-OH), and pyrazole proton environments.
- FT-IR : Confirms functional groups (e.g., O-H stretch at ~3200 cm⁻¹) .
Structural Insights :
- Hydrogen bonding (O-H···N) stabilizes crystal packing .
- Planarity of the pyrazole ring influences π-π stacking interactions .
Q. What basic biological screening methods are used to assess its activity?
Methodological Answer: Initial screens include:
- In Vitro Assays :
- Enzyme inhibition (e.g., COX-2) via fluorometric or colorimetric methods .
- Antioxidant activity using DPPH radical scavenging assays .
- Cell-Based Studies : Cytotoxicity evaluated via MTT assays on cancer cell lines (e.g., HeLa) .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with similar pyrazole cores?
Methodological Answer: Key strategies include:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates; ethanol minimizes side reactions .
- Catalysis : Lewis acids (e.g., ZnCl₂) or bases (triethylamine) accelerate cyclization .
- Microwave Irradiation : Reduces reaction time (e.g., from 7 hours to 30 minutes) and improves yields by 15–20% .
Case Study : A derivative synthesized via microwave-assisted methods achieved 85% yield compared to 65% with traditional heating .
Q. How do computational methods aid in predicting structure-activity relationships (SAR)?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify reactive sites (e.g., methoxy groups as electron donors) .
- Molecular Docking : Predicts binding affinities to targets (e.g., COX-2 active site) using software like AutoDock Vina .
Example : DFT analysis of a related pyrazole derivative revealed that methoxy substituents reduce steric hindrance, enhancing ligand-receptor interactions .
Q. How can contradictions in spectroscopic or crystallographic data be resolved?
Methodological Answer:
- Cross-Validation : Compare NMR data with X-ray structures to confirm assignments (e.g., phenolic -OH proton at δ 9.8 ppm correlates with O-H···N hydrogen bond in crystals) .
- Dynamic NMR : Resolves tautomerism or conformational flexibility in solution .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula when isotopic patterns conflict with theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
